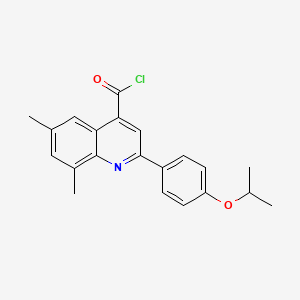

2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

描述

International Union of Pure and Applied Chemistry Systematic Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry systematic name for this compound is 6,8-dimethyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride, which precisely describes the structural arrangement of all functional groups within the molecule. The molecular formula C₂₁H₂₀ClNO₂ corresponds to a molecular weight of 353.8 g/mol, establishing the fundamental composition of this quinoline derivative. The compound is characterized by Chemical Abstracts Service registry number 1160262-92-9, providing a unique identifier for this specific structural arrangement.

The systematic nomenclature reveals several critical structural features that define the compound's chemical identity. The quinoline core serves as the parent heterocyclic system, with specific substitution patterns at the 2-, 4-, 6-, and 8-positions that create the distinctive molecular architecture. The 4-isopropoxyphenyl substituent at position 2 introduces both steric bulk and electron-donating characteristics through the isopropoxy group, represented as -OCH(CH₃)₂. This particular substitution pattern significantly influences the compound's solubility properties and chemical reactivity compared to other quinoline derivatives.

The isomeric considerations for this compound are particularly important when examining the positional variations of the isopropoxy group on the phenyl ring. The compound 2-(3-isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride represents a positional isomer where the isopropoxy group is located at the meta position rather than the para position. This structural variation, identified by Chemical Abstracts Service number 1160262-96-3, demonstrates how subtle changes in substitution patterns can create distinct chemical entities with potentially different biological and chemical properties. The International Union of Pure and Applied Chemistry name for this meta isomer is 6,8-dimethyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride, highlighting the positional specificity required in systematic nomenclature.

Additional isomeric considerations include the 2-(2-isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride variant, where the isopropoxy group occupies the ortho position on the phenyl ring. This ortho-substituted isomer presents unique steric interactions that may significantly affect the compound's conformational preferences and reactivity patterns. The systematic comparison of these positional isomers reveals how the location of the isopropoxy substituent influences the overall molecular geometry and electronic distribution within the quinoline framework.

X-ray Crystallographic Analysis of Molecular Geometry

Comparative analysis with 2-(3-methylphenyl)quinoline-4-carbonyl chloride, which lacks the alkoxy functionality entirely, provides a reference point for understanding the electronic and steric contributions of the alkoxy substituents. This simpler analog has a molecular weight of approximately 281.74 g/mol and demonstrates the fundamental quinoline carbonyl chloride reactivity without the complicating effects of alkoxy substitution. The presence of alkoxy groups in the target compound and its analogs introduces additional hydrogen bonding capabilities and altered electronic distribution compared to simple methyl-substituted derivatives.

The chloro-substituted variants, such as 8-chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride, provide insights into the effects of halogen substitution on the quinoline ring system. With a molecular weight of 360.24 g/mol, this compound incorporates an additional chlorine atom that significantly alters the electronic properties and potential coordination behavior. The comparison reveals how halogen substitution can modulate the reactivity and biological activity of quinoline carbonyl chlorides through both electronic and steric mechanisms.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₂₁H₂₀ClNO₂ | 353.8 | Para-isopropoxy, 6,8-dimethyl |

| 2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | C₂₁H₂₀ClNO₂ | 353.8 | Meta-isopropoxy, 6,8-dimethyl |

| 2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | C₂₂H₂₂ClNO₂ | 367.9 | Para-butoxy, 6,8-dimethyl |

| 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride | C₁₉H₁₅Cl₂NO₂ | 360.24 | Meta-isopropoxy, 8-chloro |

The structural comparison extends to consideration of the carbonyl chloride functionality, which serves as a highly reactive electrophilic center in all these compounds. The reactivity of this functional group enables participation in various chemical transformations, including nucleophilic substitution reactions, hydrolysis processes, and coupling reactions that are fundamental to the synthetic utility of these quinoline derivatives. The position-4 carbonyl chloride arrangement creates consistent reactivity patterns across the series, while the varying substituents modulate the electronic environment and steric accessibility of this reactive center.

属性

IUPAC Name |

6,8-dimethyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO2/c1-12(2)25-16-7-5-15(6-8-16)19-11-18(21(22)24)17-10-13(3)9-14(4)20(17)23-19/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHISVALSAKNIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(C)C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions. The SM reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction. The targets in this case would be the palladium catalyst and the organoboron reagents.

Mode of Action

In the context of SM cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways.

Pharmacokinetics

It’s worth noting that boronic acids and their esters, which are related compounds, are only marginally stable in water. This could potentially impact the bioavailability of the compound.

Result of Action

In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds.

Action Environment

The action, efficacy, and stability of 2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of related compounds, such as boronic pinacol esters. Therefore, the compound’s action could potentially be influenced by the pH of its environment.

生化分析

Biochemical Properties

2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting or modifying its activity. This interaction can lead to changes in the enzyme’s conformation and function, making this compound a valuable tool in studying enzyme mechanisms and protein functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, this compound can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule, leading to downstream effects on cellular processes. For instance, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and impaired organ function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to particular compartments or organelles, influencing its activity and function. The distribution of this compound can also affect its accumulation and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

生物活性

2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline and its derivatives are known for various pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : C21H20ClN

- Molecular Weight : 337.8 g/mol

- Structural Features : The compound features a quinoline backbone substituted with an isopropoxyphenyl group and a carbonyl chloride functional group, which may influence its reactivity and biological interactions.

Anticancer Activity

Research has indicated that quinoline derivatives can exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Many quinoline derivatives may act by inhibiting sirtuins, enzymes involved in cellular regulation and cancer progression. In vitro studies have shown that certain derivatives can effectively reduce the viability of cancer cell lines such as A498 (renal cancer) and MDA-MB-468 (breast cancer) .

- Case Study : A study evaluating quinoline derivatives found that modifications in the molecular structure significantly affected their cytotoxicity against cancer cells. Compounds similar to this compound were shown to possess IC50 values in the low micromolar range against various cancer cell lines .

Antimicrobial Activity

Quinoline derivatives have also been explored for their antimicrobial properties. The presence of the quinoline ring is often associated with increased activity against bacterial strains:

- Mechanism : The antimicrobial action is typically attributed to the inhibition of bacterial DNA gyrase or topoisomerase, enzymes critical for DNA replication and transcription .

- Research Findings : In related studies, certain quinoline derivatives demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of quinoline derivatives has been documented through various assays:

- In Vitro Studies : Compounds have been tested for their ability to inhibit nitric oxide production in macrophage cell lines stimulated by lipopolysaccharides (LPS). Some derivatives showed significant inhibition comparable to established anti-inflammatory drugs .

- Mechanism : The anti-inflammatory effects are often linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which play pivotal roles in inflammatory responses .

Summary of Biological Activities

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The following table summarizes key structural analogs and their distinguishing features:

*Estimated based on structural similarity.

Key Observations:

Electronic and Steric Effects: The isopropoxy group in the target compound provides greater steric hindrance compared to methoxy or bromo substituents. This may slow nucleophilic acyl substitution reactions but enhance stability . The bromo substituent in sc-320679 introduces electronic withdrawal and serves as a reactive site for Suzuki or Ullmann couplings, a feature absent in alkoxy-substituted analogs .

Solubility and Lipophilicity: The methoxy analog (CAS 1160262-84-9) likely exhibits higher solubility in polar solvents (e.g., DMF, ethanol) due to its smaller substituent, whereas the butylphenyl analog (QY-6807) is more lipophilic, favoring organic solvents like dichloromethane . The isopropoxy variant may occupy an intermediate solubility profile, balancing polar and nonpolar solvent compatibility .

Reactivity :

- All analogs share a reactive carbonyl chloride group, enabling nucleophilic substitutions (e.g., with amines to form amides or alcohols to form esters). Reaction rates may vary due to steric effects; the isopropoxy analog’s bulk could reduce reactivity compared to the methoxy or bromo derivatives .

准备方法

Synthesis of the Quinoline Core

The quinoline backbone with methyl groups at positions 6 and 8 can be synthesized via Skraup or Povarov reactions, which involve condensation of aniline derivatives with aldehydes or ketones under acidic conditions. For example:

Aniline derivative + Acetaldehyde + Oxidant → 6,8-Dimethylquinoline

Alternatively, Fischer synthesis can be employed using appropriate ketones and amino compounds.

Functionalization at the 4-Position

The 4-position of the quinoline ring can be functionalized through nucleophilic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling, utilizing boronic acids or esters bearing the 4-isopropoxyphenyl group.

Conversion to Acyl Chloride

The final step involves transforming the carboxylic acid derivative into the acyl chloride:

Carboxylic acid + Thionyl chloride (SOCl₂) → Acyl chloride + SO₂ + HCl

This reaction is performed under reflux with an inert atmosphere, typically in a solvent like dichloromethane. The reaction conditions are optimized to prevent decomposition and ensure high yield.

Data Tables Summarizing Preparation Methods

Research Findings and Optimization

Research indicates that the yield and purity of the final acyl chloride are significantly influenced by reaction parameters such as temperature, solvent choice, and molar ratios. For example:

- Temperature control during thionyl chloride reflux is critical to prevent side reactions.

- Solvent selection (e.g., dichloromethane or chloroform) enhances the reaction efficiency.

- Purification via distillation or recrystallization ensures high purity suitable for subsequent applications.

Studies also suggest that alternative chlorinating agents like oxalyl chloride can be employed, although thionyl chloride remains the most common due to its reactivity and ease of removal of byproducts.

Notes and Considerations

- The synthesis should be conducted in a well-ventilated fume hood due to the release of SO₂ and HCl gases.

- The starting quinoline derivatives should be purified via chromatography to prevent impurities from affecting the acylation step.

- Reaction monitoring via TLC or NMR is recommended to determine completion.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride?

- Methodological Answer : The synthesis typically involves two key steps:

Formation of the quinoline carboxylic acid precursor : The quinoline core is constructed via cyclization reactions (e.g., Friedländer or Pfitzinger syntheses) using substituted acetophenones and ketones. For example, 2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 895966-49-1) is synthesized first, as reported in analogous quinoline derivatives .

Conversion to the acyl chloride : The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. This step requires careful control of reaction time and temperature to avoid decomposition. The product is purified via distillation or recrystallization .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm the substitution pattern and aromatic proton environments. For example, methyl groups at positions 6 and 8 and the isopropoxy group on the phenyl ring produce distinct splitting patterns .

- HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight and purity.

- IR Spectroscopy : To identify the carbonyl chloride peak (~1800 cm⁻¹) and absence of carboxylic acid O-H stretches .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors, as acyl chlorides are reactive and irritant .

- Storage : Keep in a sealed, dry container under inert gas (e.g., N₂) to prevent hydrolysis. Store at room temperature in a well-ventilated area .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-isopropoxy and 6,8-dimethyl substituents influence reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Steric Hindrance : The bulky isopropoxy group at the 4-position and methyl groups at 6/8 positions reduce accessibility to the carbonyl carbon, slowing reaction kinetics. This requires optimized conditions (e.g., elevated temperatures or polar aprotic solvents like DMF) .

- Electronic Effects : Electron-donating substituents (e.g., methyl) may destabilize the acyl chloride intermediate, increasing its electrophilicity. Kinetic studies comparing reaction rates with substituent-free analogs are recommended to quantify these effects.

Q. How can researchers resolve contradictions in reported stability data for this compound under varying humidity and temperature conditions?

- Methodological Answer :

- Controlled Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% relative humidity) with periodic HPLC analysis to monitor hydrolysis to the carboxylic acid. Compare results with literature data to identify outliers .

- Moisture-Sensitive Characterization : Use Karl Fischer titration to measure trace water content in batches, as impurities may explain discrepancies in stability .

Q. What methodological strategies optimize coupling reactions using this compound as an intermediate for amide or ester derivatives?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) or organocatalysts for coupling with amines or alcohols. For example, demonstrates piperazine coupling via acyl chloride intermediates under mild conditions .

- Solvent Optimization : Compare reactivity in dichloromethane (low polarity) versus THF (higher polarity). Additives like DMAP may enhance nucleophilicity .

Data Contradiction Analysis

Q. Why do some studies report low yields in Suzuki-Miyaura couplings involving this compound, while others achieve high efficiency?

- Methodological Answer :

- Possible Causes :

Substituent Interference : The 6,8-dimethyl groups may sterically hinder Pd catalyst access.

Base Sensitivity : Strong bases (e.g., K₂CO₃) may hydrolyze the acyl chloride prematurely.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。